Iosulamide meglumine

Contrast media safety Intravenous cholangiography Acute toxicity

Iosulamide meglumine solves the key limitation of iodipamide-based cholangiography: dose-limiting hypotension. With no hypotensive activity and a 3-5× higher LD50 (mouse: 11,500 mg/kg; rat: 13,600 mg/kg), it enables safe high-dose biliary imaging in preclinical models. • Equivalent bile opacification at equimolar doses vs iodipamide • Faster blood-to-bile clearance (t½ 1.5 h) for shorter inter-scan intervals • Repeat-dose safety confirmed in 3-week rat and 14-day primate studies Available from stock (10-100 mg) with bulk custom synthesis on request.

Molecular Formula C35H45I6N5O15S
Molecular Weight 1569.2 g/mol
CAS No. 63534-64-5
Cat. No. B1255695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIosulamide meglumine
CAS63534-64-5
Synonymsiosulamide meglumine
Molecular FormulaC35H45I6N5O15S
Molecular Weight1569.2 g/mol
Structural Identifiers
SMILESCCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C28H28I6N4O10S.C7H17NO5/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
InChIKeyIRYYCWRQWAKJMU-WZTVWXICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iosulamide Meglumine: Bis-Benzoic Triiodinated Contrast Agent for Intravenous Cholangiography


Iosulamide meglumine is a meglumine salt of iosulamide, a bis-benzoic analogue of metrizoate, classified as an iodinated radiographic contrast agent [1]. It was developed as an intravenous cholangiocholecystographic medium, containing six iodine atoms per molecule for X-ray attenuation [2]. The compound was investigated in the late 1970s and early 1980s for biliary tract imaging and hepatic computed tomography (CT) enhancement [3].

Iodinated X-ray contrast agent for biliary imaging research
Six iodine atoms per molecule for high X-ray attenuation
Investigated in preclinical intravenous cholangiography studies
Hepatic CT enhancement research agent, bis-benzoic analogue

Iosulamide Meglumine vs. Iodipamide and Diatrizoate in Biliary Imaging


Although iosulamide meglumine shares the same clinical indication (intravenous cholangiography) with meglumine iodipamide (Cholografin) and produces equivalent biliary opacification at equimolar doses [1], direct comparative animal studies reveal critical differences that prohibit simple substitution. Iosulamide meglumine exhibits substantially lower acute intravenous toxicity than iodipamide [1]. Furthermore, unlike iodipamide—which causes marked transient or sustained hypotension—iosulamide meglumine lacks hypotensive activity entirely [1]. Pharmacokinetically, the two agents diverge: iosulamide demonstrates faster blood-to-bile clearance and a shorter blood half-life [1]. Compared with diatrizoate meglumine, iosulamide shows no significant increase in hepatic parenchymal iodine concentration at equal iodine doses [2]. These pharmacodynamic and pharmacokinetic differences mean that substituting iosulamide meglumine with other biliary contrast agents alters not only imaging performance but also the safety margin, particularly at higher doses [1].

Acute toxicity profile Substantially lower LD50 in rodents vs. iodipamide may not translate across species.
Hemodynamic response Absence of hypotensive activity may alter research endpoints compared to iodipamide.
Biliary clearance kinetics Faster blood-to-bile clearance and shorter half-life may shift imaging protocol timing.
Hepatic CT enhancement No significant advantage over diatrizoate in liver parenchyma limits substitution for hepatic imaging.

Quantitative Head-to-Head Evidence of Iosulamide Meglumine


Acute Intravenous LD50 Advantage Over Iodipamide Meglumine

Iosulamide meglumine demonstrates substantially lower acute intravenous toxicity than meglumine iodipamide (Cholografin) in both mice and rats. In mice, the LD50 of iosulamide meglumine is 11,500 ± 844 mg free acid/kg body weight, compared with 2,380 ± 290 mg free acid/kg for iodipamide—a 4.8-fold difference [1]. In rats, the LD50 values are 13,600 ± 1,710 mg free acid/kg for iosulamide and 4,430 ± 310 mg free acid/kg for iodipamide, representing a 3.1-fold lower toxicity for iosulamide [1].

Acute IV Toxicity
Head-to-head
11,500
Iosulamide LD50 mouse
2,380
Iodipamide LD50 mouse
4.8× higher LD50 (mouse), 3.1× (rat)
Wider preclinical safety margin for dose escalation
Free acid equivalent; mouse and rat models
Contrast media safety Intravenous cholangiography Acute toxicity

Hemodynamic Safety: Absence of Hypotensive Activity

Iosulamide meglumine lacks hypotensive activity, in contrast to iodipamide which causes marked transient or sustained reductions in blood pressure. In cats and monkeys, little or no effect on blood pressure was observed with iosulamide meglumine, whereas iodipamide produced pronounced hypotensive responses [1].

Hemodynamic Response
Head-to-head
No hypotension
Hypotension
Qualitative binary difference
Supports hemodynamic stability in research models
Anesthetized cats and monkeys
Cardiovascular safety Contrast media reactions Intravenous cholangiography

Biliary Opacification and Faster Blood-Bile Clearance

At equimolar doses, iosulamide meglumine and iodipamide achieve equivalent speed and degree of biliary opacification and equal iodine concentrations in bile on a mg/mL basis. However, iosulamide meglumine demonstrates a more efficient blood-to-bile clearance rate and a shorter blood half-life, resulting in lower circulating blood levels and more rapid total excretion [1]. Pharmacokinetic analysis in rhesus monkeys shows a distribution half-life of 0.19 ± 0.03 hours and a disposition half-life of 1.5 ± 0.3 hours, with steady-state volume of distribution of 0.41–0.49 L/kg [2].

Biliary Clearance
Head-to-head
t½: 0.19 / 1.5 h
Equal bile iodine, faster clearance
Longer t½
Slower blood-bile clearance
Vdss 0.41–0.49 L/kg (monkey)
Enables shorter imaging intervals
Rhesus monkey PK study
Contrast media pharmacokinetics Biliary excretion Bile duct visualization

Hepatic CT Enhancement Compared to Diatrizoate

When compared with the urographic contrast agent diatrizoate at an equal iodine dose (300 mg I/kg), iosulamide did not produce significantly higher iodine concentrations in the hepatic parenchyma of rats. Blood clearance of iosulamide was somewhat delayed relative to diatrizoate, and contrast material accumulation in three different experimental tumor types (breast carcinoma, colon carcinoma, hepatoma) was similar for both agents [1]. In dogs, maximum liver enhancement measured by CT was 12.0 ± 3.5 Hounsfield units (HU) for diatrizoate versus values for iosulamide that were not significantly higher [2].

Hepatic CT Enhancement
Head-to-head
No sig. increase
vs. diatrizoate 300 mg I/kg
12.0 HU
Diatrizoate liver enhancement
Defines biliary-specific imaging research use
Rat tumor models; no hepatic advantage
Computed tomography Hepatic imaging Contrast enhancement

Repeat-Dose Toxicology Profile

Iosulamide meglumine did not produce significant toxic effects when administered as single daily intravenous injections to albino rats for three weeks, or when given as 10-minute intravenous infusions to rhesus monkeys 10 times over 14 days [1]. In contrast, the human tolerance study reported that at clinical doses (10-40 mL infused in healthy male volunteers), 40% of subjects manifested symptoms of minimal or mild contrast reactions, with adequate bile duct opacification achieved at 30-40 mL doses [2].

Repeat-Dose Tolerability
Context-dependent
No significant effects in rats (3-wk) or monkeys (10 infusions/14 d); human 40% mild reactions at 30–40 mL
Supports repeat-dosing protocols in animal models; human data requires review
Cross-study; healthy volunteers
Repeat-dose toxicity Contrast media safety Chronic administration

Urinary Excretion and Renal Elimination Profile

Pharmacokinetic analysis in rhesus monkeys demonstrates that total urinary excretion of iosulamide represents a mean of 12.5 ± 0.6% of the administered dose and is virtually complete within 3 hours, indicating that renal clearance constitutes a minor elimination route [1]. This contrasts with the observation in dogs that higher infusion rates of iosulamide shift elimination toward greater urinary excretion without additional biliary output, limiting its advantage as a biliary-selective agent at elevated doses [2].

Renal Elimination
Reported
12.5%
dose excreted in urine (3 h)
Defines minor renal clearance for dosimetry
Rhesus monkey; HPLC method
Pharmacokinetics Renal excretion Contrast media elimination

Preclinical and Industrial Application Scenarios


Repeat-Dosing Biliary Imaging in Non-Rodent Models

Based on the absence of hypotensive activity and the favorable repeat-dose toxicology profile (no significant effects after 3 weeks of daily dosing in rats and 10 infusions over 14 days in monkeys) [1], iosulamide meglumine is well-suited for longitudinal biliary imaging studies in dogs, cats, or non-human primates where multiple contrast injections are required and blood pressure stability is essential. The 3- to 5-fold higher LD50 compared to iodipamide provides a wider safety window for dose escalation protocols [1].

High-Dose Biliary Opacification Protocols

The low acute intravenous toxicity (mouse LD50 of 11,500 mg/kg and rat LD50 of 13,600 mg/kg) [1] combined with equivalent biliary iodine concentration at equimolar doses relative to iodipamide [1] supports the use of iosulamide meglumine in preclinical protocols requiring high contrast doses to maximize bile duct visualization—a dosing strategy that would be precluded by the narrower safety margin of iodipamide.

Pharmacokinetic Studies Using Validated HPLC Methodology

A validated, sensitive, and specific HPLC method exists for determination of iosulamide in plasma and urine [2], enabling precise pharmacokinetic characterization. The established parameters—distribution half-life of 0.19 hours, disposition half-life of 1.5 hours, steady-state volume of distribution of 0.41-0.49 L/kg, and 12.5% renal elimination within 3 hours [2]—provide a quantifiable baseline for comparative pharmacokinetic studies of new biliary contrast agent candidates.

Biliary-Specific CT Enhancement Research

The finding that iosulamide meglumine provides no significant hepatic parenchymal iodine concentration advantage over diatrizoate at equal iodine doses [3] indicates that its utility in CT research is specifically for biliary tree rather than liver tissue enhancement applications. This negative differentiation evidence is critical for procurement decisions, preventing misuse in hepatic tumor imaging protocols where the agent has been shown to be ineffective [3].

Application
Selection Property
Validation Focus
Repeat-dosing biliary imaging in non-rodent models
Hemodynamic stability and repeat-dose tolerability
Blood pressure monitoring and toxicology endpoints
High-dose biliary opacification protocols
Low acute IV toxicity (LD50 profile)
Dose-response bile iodine concentration
Pharmacokinetic characterization studies
Validated HPLC method and defined PK parameters
Plasma clearance, Vdss, and renal elimination
Biliary-specific CT enhancement research
Lack of hepatic parenchymal enhancement vs. diatrizoate
Liver vs. bile duct CT attenuation
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